Miroprofen

Vue d'ensemble

Description

Le Miroprofène est un anti-inflammatoire non stéroïdien (AINS) qui présente des activités analgésique, antipyrétique et anti-agrégation plaquettaire . Chimiquement, c’est un acide carboxylique appartenant au groupe des acides phénylpropanoïques . Il est utilisé pour réduire l’inflammation, la douleur et la fièvre, et pour inhiber l’agrégation plaquettaire .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Miroprofène peut être synthétisé par un processus en plusieurs étapes impliquant la formation du système cyclique imidazo[1,2-a]pyridine . L’une des étapes clés implique la cyclisation de précurseurs appropriés dans des conditions spécifiques pour former le noyau imidazo[1,2-a]pyridine .

Méthodes de Production Industrielle : La production industrielle du Miroprofène implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement l’utilisation de solvants, de catalyseurs et de conditions contrôlées de température et de pression .

Types de Réactions :

Réduction : Les réactions de réduction peuvent se produire au niveau du groupe acide carboxylique, le convertissant en alcool.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents de nitration sont utilisés dans des conditions acides ou basiques.

Principaux Produits Formés :

Oxydation : Dérivés hydroxylés du Miroprofène.

Réduction : Dérivés alcooliques du Miroprofène.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Applications De Recherche Scientifique

Anti-Inflammatory Efficacy

Miroprofen has demonstrated significant anti-inflammatory activity across various experimental models. Notably, it has been shown to be as effective as indomethacin in suppressing exudative inflammation in animal models, such as pleuritis induced by Evans blue-carrageenin and peritonitis induced by acetic acid . Furthermore, it effectively inhibits edema formation in rat paws at lower doses compared to other NSAIDs.

Table 1: Comparative Efficacy of this compound and Other NSAIDs

| Drug | Model of Inflammation | Efficacy Comparison |

|---|---|---|

| This compound | Pleuritis (rats) | Equivalent to indomethacin |

| Indomethacin | Pleuritis (rats) | Reference |

| Phenylbutazone | Edema formation (rats) | Similar ulcerogenic risk |

| Ibuprofen | Acute upper respiratory infections | Less effective than aspirin |

Clinical Applications

This compound has been evaluated for its effectiveness in treating acute upper respiratory tract infections (URTIs). A double-blind controlled study compared its efficacy with ibuprofen in patients with URTIs. The results indicated that while both drugs reduced symptoms, there were variations in patient responses based on individual health profiles .

Case Study: this compound in URTIs

- Participants : 174 adults aged 18-65 years.

- Intervention : this compound vs. ibuprofen for symptom relief.

- Outcome : Significant reduction in nasal obstruction and pain scores in the this compound group compared to placebo.

Safety Profile and Side Effects

This compound's ulcerogenic activity is reported to be less potent than that of indomethacin but comparable to phenylbutazone . This safety profile makes it a favorable option for patients requiring long-term NSAID therapy.

Future Research Directions

Ongoing research is focusing on the broader applications of this compound, including its potential role in chronic inflammatory diseases and its interactions with other therapeutic agents. The exploration of NRF2 activation may open new avenues for understanding the drug's mechanism and enhancing its therapeutic efficacy .

Mécanisme D'action

Le Miroprofène exerce ses effets en inhibant l’enzyme cyclooxygénase (COX), qui est impliquée dans la synthèse des prostaglandines . Les prostaglandines sont des médiateurs de l’inflammation, de la douleur et de la fièvre. En inhibant la COX, le Miroprofène réduit la production de prostaglandines, atténuant ainsi l’inflammation, la douleur et la fièvre . De plus, il inhibe l’agrégation plaquettaire en bloquant la synthèse du thromboxane .

Composés Similaires :

Ibuprofène : Un autre AINS présentant des propriétés anti-inflammatoires, analgésiques et antipyrétiques similaires.

Naproxène : Un AINS utilisé pour traiter la douleur et l’inflammation.

Kétoprofène : Connu pour ses effets anti-inflammatoires et analgésiques.

Unicité du Miroprofène : Le Miroprofène est unique en raison de sa structure chimique spécifique, qui comprend un système cyclique imidazo[1,2-a]pyridine . Cette structure contribue à son profil pharmacologique distinct et à sa capacité à inhiber l’agrégation plaquettaire plus efficacement que certains autres AINS .

Comparaison Avec Des Composés Similaires

Ibuprofen: Another NSAID with similar anti-inflammatory, analgesic, and antipyretic properties.

Naproxen: An NSAID used to treat pain and inflammation.

Ketoprofen: Known for its anti-inflammatory and analgesic effects.

Uniqueness of Miroprofen: this compound is unique due to its specific chemical structure, which includes an imidazo[1,2-a]pyridine ring system . This structure contributes to its distinct pharmacological profile and its ability to inhibit platelet aggregation more effectively compared to some other NSAIDs .

Activité Biologique

Miroprofen, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its anti-inflammatory, analgesic, and antipyretic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various conditions, and comparative studies with other NSAIDs.

This compound's biological activity primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound effectively reduces inflammation and alleviates pain.

Experimental Studies

Research indicates that this compound exhibits significant anti-inflammatory effects comparable to indomethacin, a well-known NSAID. In various animal models, this compound demonstrated efficacy against:

- Exudative Inflammation : this compound was shown to be as effective as indomethacin in reducing pleuritis induced by Evans blue-carrageenin in rats .

- Peritonitis : It also inhibited peritonitis in mice induced by acetic acid .

- Local Shwartzman Reaction : In rabbits, this compound effectively reduced the local Shwartzman reaction .

Table 1 summarizes the comparative anti-inflammatory effects of this compound against other NSAIDs:

| Model | This compound Efficacy | Indomethacin Efficacy | Phenylbutazone Efficacy |

|---|---|---|---|

| Pleuritis (Rats) | Comparable | Comparable | Not assessed |

| Peritonitis (Mice) | Effective | Effective | Not assessed |

| Local Shwartzman Reaction | Effective | Effective | Not assessed |

Dose-Response Relationship

This compound's effectiveness varies with dosage. At lower doses, it effectively inhibits edema formation induced by carrageenin or kaolin in rat paws. Higher doses are required for significant inhibition of connective tissue proliferation .

Ulcerogenic Activity

A notable aspect of this compound is its ulcerogenic potential. Studies reveal that its ulcerogenic activity is less potent than indomethacin but comparable to that of phenylbutazone. This suggests a potentially safer profile regarding gastrointestinal side effects compared to traditional NSAIDs .

Analgesic Activity

This compound has been evaluated for its analgesic properties in clinical settings. A double-blind controlled study demonstrated its effectiveness in treating acute upper respiratory tract infections, showing comparable results to ibuprofen in pain management .

Case Studies and Clinical Trials

In clinical applications, case studies have highlighted the effectiveness of this compound in various conditions:

- Acute Upper Respiratory Infections : A double-blind study indicated that patients treated with this compound experienced significant relief from symptoms compared to those receiving placebo .

- Chronic Pain Management : this compound has been utilized in managing chronic pain conditions with favorable outcomes reported across multiple studies.

Comparative Studies with Other NSAIDs

This compound has been compared with other NSAIDs such as ibuprofen and indomethacin in several studies. These comparisons often focus on efficacy, safety profiles, and side effects:

Propriétés

Numéro CAS |

55843-86-2 |

|---|---|

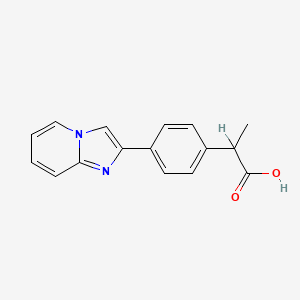

Formule moléculaire |

C16H14N2O2 |

Poids moléculaire |

266.29 g/mol |

Nom IUPAC |

2-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanoic acid |

InChI |

InChI=1S/C16H14N2O2/c1-11(16(19)20)12-5-7-13(8-6-12)14-10-18-9-3-2-4-15(18)17-14/h2-11H,1H3,(H,19,20) |

Clé InChI |

OJGQFYYLKNCIJD-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)C(=O)O |

SMILES canonique |

CC(C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)C(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

95120-44-8 13551-87-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Bulk: Protected from light, a sample stored for 90 days at 60 °C showed no decomposition (UV or TLC). Exposed to light, a sample at room temperature showed 3% decomposition after 90 days. Solution: A solution in 0.1 N HCl showed no decomposition after 4 days. As a 2% solution at room temperature with and without light, the compound is also stable for at least 4 days. When kept in the refrigerator for 15 days <1% decomposition occurs (TLC). |

Solubilité |

Water 8 (mg/mL) Methanol 70 (mg/mL) Ethanol 10 (mg/mL) Chloroform 10 (mg/mL) Acetone 50 (mg/mL) Ethyl acetate 8 (mg/mL) Dimethylsulfoxide > 100 (mg/mL) Trifluoroethanol > 100 (mg/mL) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

alpha-(Methoxymethyl)-2-nitro-1H-imidazole-1-ethanol Misonidazole Ro 07 0582 Ro 07-0582 Ro 070582 Ro 7 0582 Ro 7-0582 Ro 70582 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.